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Compound of Interest

(S)-1-(2-
(Trifluoromethyl)phenyl)ethanol

Cat. No.: B137757

Compound Name:

An In-depth Technical Guide to (S)-1-(2-(Trifluoromethyl)phenyl)ethanol
CAS Number: 127852-27-1

This technical guide provides a comprehensive overview of (S)-1-(2-
(Trifluoromethyl)phenyl)ethanol, a key chiral building block in the development of therapeutic
agents. It is intended for researchers, scientists, and professionals in the field of drug
development and medicinal chemistry. This document details the physicochemical properties,
synthesis methodologies, and applications of this compound, with a focus on its role as an
intermediate in the synthesis of Polo-like kinase 1 (Plk1) inhibitors.

Physicochemical and Spectroscopic Data

(S)-1-(2-(Trifluoromethyl)phenyl)ethanol is a chiral alcohol that has garnered significant
interest due to the presence of the trifluoromethyl group, a moiety known to enhance the
metabolic stability and bioavailability of drug candidates.[1][2]

Table 1: Physicochemical Properties of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol and Related
Compounds

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b137757?utm_src=pdf-interest
https://www.benchchem.com/product/b137757?utm_src=pdf-body
https://www.benchchem.com/product/b137757?utm_src=pdf-body
https://www.benchchem.com/product/b137757?utm_src=pdf-body
https://www.benchchem.com/product/b137757?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40733275/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12298972/
https://www.benchchem.com/product/b137757?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b137757?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

(S)-1-(2-
: (S)-(-)-1-
Property (Trifluoromethyl)ph 2-Phenylethanol
Phenylethanol
enyl)ethanol
CAS Number 127852-27-1 1445-91-6 60-12-8[3]
Molecular Formula CoHoFs0 CsH100[4] CsH100[3]
Molecular Weight 190.16 g/mol 122.16 g/mol [4] 122.17 g/mol
Likely a colorless
Appearance liquid or low-melting Colorless liquid[4] Colorless liquid[3]
solid
- , _ 88-89°C/10
Boiling Point Data not available 219-221 °C[5]
mmHg[4]
Melting Point Data not available 9-11 °C[4] -27 °C[5]
Density Data not available 1.012 g/mL at 20 °C[4] 1.02 g/mL at 20 °C[5]

Optical Rotation

Data not available

[a]22/D -44.0°, neat[4] Not applicable

Table 2: Spectroscopic Data for 1-(2-(Trifluoromethyl)phenyl)ethanol
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Technique Data

Expected signals include a quartet for the
methine proton (CH-OH), a doublet for the

methyl group, and multiplets for the aromatic

1H NMR

protons.

Expected signals include those for the methyl,
methine, and aromatic carbons, with the

13C NMR _ _ _ _
trifluoromethyl group influencing the chemical

shifts of the aromatic carbons.

A broad absorption band in the region of 3200-
IR (Infrared) 3600 cm™1 is expected, corresponding to the O-

H stretching of the alcohol.

The mass spectrum is expected to show a
MS (Mass Spec.) molecular ion peak and fragmentation patterns

characteristic of benzyl alcohols.

Synthesis of (S)-1-(2-
(Trifluoromethyl)phenyl)ethanol

The asymmetric synthesis of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol is crucial for its
application in the development of enantiomerically pure pharmaceuticals. Both biosynthetic and
chemical methods have been explored for its preparation.

Biosynthetic Approach

A highly efficient method for the synthesis of (S)-1-[2-(trifluoromethyl)phenyl]ethanol utilizes the
biocatalyst Geotrichum silvicola ZJPH1811.[6] This whole-cell biotransformation involves the
asymmetric reduction of 2'-(trifluoromethyl)acetophenone, achieving high enantiomeric excess
(>99.2% ee).[6] The productivity of this process can be significantly enhanced through medium
engineering, incorporating a deep eutectic solvent and cyclodextrin.[6]

Experimental Protocol: Biocatalytic Reduction of 2'-(Trifluoromethyl)acetophenone[6]
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 Cultivation of Biocatalyst:Geotrichum silvicola ZJPH1811 is cultivated in a suitable medium
to generate sufficient cell mass.

o Biotransformation: The harvested cells are resuspended in a reaction buffer.
e Substrate Addition: 2'-(Trifluoromethyl)acetophenone is added to the cell suspension.

o Reaction Conditions: The reaction is carried out at a controlled temperature and pH with
agitation.

o Extraction and Purification: After the reaction is complete, the product is extracted from the
agueous phase using an organic solvent and purified by chromatography.

Chemical Synthesis Approach

Asymmetric chemical synthesis provides an alternative route to (S)-1-(2-
(Trifluoromethyl)phenyl)ethanol. A common strategy involves the asymmetric hydrogenation
of the corresponding ketone, 2'-(trifluoromethyl)acetophenone, using a chiral catalyst.

Experimental Protocol: Asymmetric Hydrogenation

o Catalyst Preparation: A chiral ruthenium or rhodium-based catalyst is prepared in situ or
used as a pre-formed complex.

e Reaction Setup: 2'-(Trifluoromethyl)acetophenone and the chiral catalyst are dissolved in a
suitable solvent in a high-pressure reactor.

e Hydrogenation: The reactor is pressurized with hydrogen gas, and the reaction is stirred at a
specific temperature until the starting material is consumed.

o Work-up and Purification: The catalyst is removed by filtration, and the product is isolated
and purified by distillation or chromatography.

Applications in Drug Development

(S)-1-(2-(Trifluoromethyl)phenyl)ethanol is a valuable chiral intermediate for the synthesis of
complex molecules, particularly in the pharmaceutical industry. Its trifluoromethyl group and
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chiral center make it an attractive building block for creating potent and selective drug
candidates.

Intermediate for Plk1 Inhibitors

The primary application of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol is as a key intermediate
in the synthesis of Polo-like kinase 1 (Plk1) inhibitors.[6] PIk1 is a serine/threonine kinase that
plays a critical role in the regulation of the cell cycle, particularly during mitosis. Overexpression
of PIk1 is observed in many human cancers, making it a promising target for cancer therapy.
Inhibitors of Plk1 can disrupt the cell cycle of cancerous cells, leading to apoptosis.

Visualizations
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Caption: PIk1 signaling pathway in mitosis.

Synthetic Workflow for (S)-1-(2-
(Trifluoromethyl)phenyl)ethanol
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Caption: Synthetic workflows for (S)-1-(2-(Trifluoromethyl)phenyl)ethanol.

Safety Information

A specific Safety Data Sheet (SDS) for (S)-1-(2-(Trifluoromethyl)phenyl)ethanol is not readily
available. However, based on the SDS for structurally similar compounds such as 2-
phenylethanol and other trifluoromethylated phenyl ethanols, the following hazards should be
considered[5][7]:

Acute Oral Toxicity: May be harmful if swallowed.

Eye Irritation: May cause serious eye irritation.

Skin Irritation: May cause skin irritation.

Respiratory Irritation: May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this compound,
including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a
lab coat. Work should be conducted in a well-ventilated fume hood.
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Disclaimer: This document is intended for informational purposes only and does not constitute
a comprehensive safety guide. Always refer to a specific and current Safety Data Sheet before
handling any chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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